![molecular formula C16H20N2O2 B14802578 3-[(Prop-2-yn-1-yl)amino]-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate](/img/structure/B14802578.png)
3-[(Prop-2-yn-1-yl)amino]-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ladostigil is a novel neuroprotective agent being investigated for the treatment of neurodegenerative disorders such as Alzheimer’s disease, Lewy body disease, and Parkinson’s disease . It was developed from structural modification of rasagiline and combines the mechanisms of action of older drugs like rivastigmine and rasagiline into a single molecule . Ladostigil acts as a reversible acetylcholinesterase and butyrylcholinesterase inhibitor, and an irreversible monoamine oxidase B inhibitor . Additionally, it enhances the expression of neurotrophic factors like glial cell line-derived neurotrophic factor and brain-derived neurotrophic factor, potentially reversing some of the damage seen in neurodegenerative diseases via the induction of neurogenesis .
準備方法
Ladostigil can be synthesized through various methods. One method involves the preparation of ladostigil tartrate, which includes the formation of crystalline ladostigil tartrate of a specified density . The process involves the reaction of the starting material with appropriate reagents under controlled conditions to yield the desired crystalline form . Another method involves the preparation of ladostigil tartrate crystalline form A1, which includes specific reaction conditions and purification steps to obtain the final product .
化学反応の分析
Ladostigil undergoes several types of chemical reactions, including oxidation and reduction reactions. It has been shown to attenuate oxidative and endoplasmic reticulum stress in human neuroblast-like SH-SY5Y cells . Common reagents used in these reactions include hydrogen peroxide and 3-morpholinosydnonimine, which induce oxidative stress . The major products formed from these reactions include various metabolites that contribute to its neuroprotective effects .
科学的研究の応用
Ladostigil has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being investigated for its potential to treat neurodegenerative diseases such as Alzheimer’s disease, Lewy body disease, and Parkinson’s disease . It has been shown to prevent memory decline and reduce the secretion of pro-inflammatory cytokines in aging rats . In biology, ladostigil has been studied for its effects on microglial activation and neuroinflammation . It has also been shown to enhance learning and memory in elderly rats . In chemistry, ladostigil’s unique combination of cholinesterase and monoamine oxidase inhibitory activities makes it a valuable compound for studying enzyme inhibition and neuroprotection .
作用機序
Ladostigil exerts its effects through multiple mechanisms of action. It acts as a reversible acetylcholinesterase and butyrylcholinesterase inhibitor, and an irreversible monoamine oxidase B inhibitor . This combination of activities enhances cholinergic transmission and prevents the formation of reactive oxygen species, thereby providing neuroprotection . Ladostigil also enhances the expression of neurotrophic factors like glial cell line-derived neurotrophic factor and brain-derived neurotrophic factor, which promote neurogenesis and potentially reverse damage seen in neurodegenerative diseases . Additionally, it has antidepressant-like effects and may be useful for treating comorbid depression and anxiety often seen in neurodegenerative diseases .
類似化合物との比較
Ladostigil is unique in its combination of cholinesterase and monoamine oxidase inhibitory activities. Similar compounds include rasagiline and rivastigmine, which individually inhibit monoamine oxidase B and acetylcholinesterase, respectively . ladostigil combines these activities into a single molecule, providing a multifunctional approach to neuroprotection . Other similar compounds include selegiline and mofegiline, which also inhibit monoamine oxidase B but do not have the additional cholinesterase inhibitory activity . This unique combination of activities makes ladostigil a potentially valuable drug for the treatment of neurodegenerative diseases .
特性
IUPAC Name |
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXOCOHMBFOVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870228 |
Source


|
| Record name | 3-[(Prop-2-yn-1-yl)amino]-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
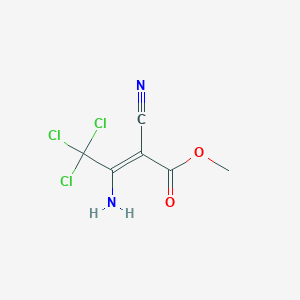
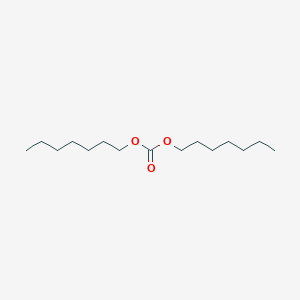
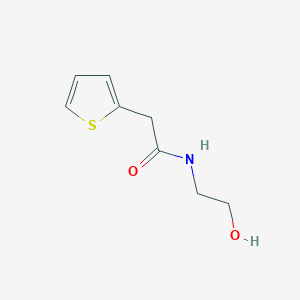
![2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14802516.png)
![n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine](/img/structure/B14802521.png)
![(13S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14802529.png)
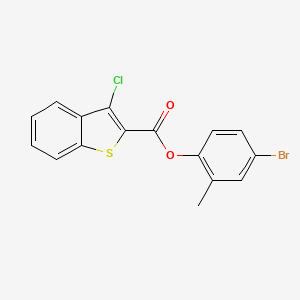
![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14802543.png)
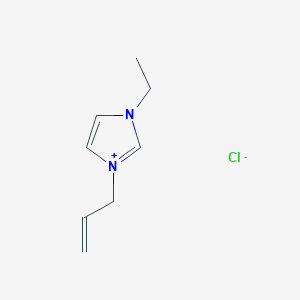
![methyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate](/img/structure/B14802558.png)
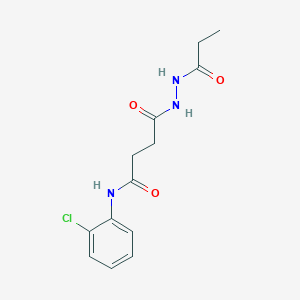
![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1S,2R)-](/img/structure/B14802579.png)
![N-{[4-(prop-2-en-1-ylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B14802584.png)
![Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl][2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-, trans-](/img/structure/B14802591.png)
